molecular formula C13H11N3O3 B1405135 (2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid CAS No. 1630763-66-4

(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid

Cat. No. B1405135
M. Wt: 257.24 g/mol
InChI Key: VODRFXKBJGFIJD-UHFFFAOYSA-N
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Description

“(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid” is a heterocyclic organic compound . It has a CAS Number of 1630763-66-4 and a molecular weight of 257.25 . The IUPAC name for this compound is 2-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11N3O3/c1-7-9(6-11(17)18)13(19)16-12(14-7)8-4-2-3-5-10(8)15-16/h2-5,14H,6H2,1H3,(H,17,18) . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

Material Science

In material science, this compound’s unique structure could be utilized in the synthesis of novel organic frameworks, which might have applications in areas such as semiconductors, photovoltaic cells, or as catalysts in chemical reactions.

Each of these applications would require rigorous experimental validation and could lead to significant advancements in their respective fields. The compound’s versatility highlights its potential as a valuable resource in scientific research .

properties

IUPAC Name

2-(2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-7-9(6-11(17)18)13(19)16-12(14-7)8-4-2-3-5-10(8)15-16/h2-5,15H,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODRFXKBJGFIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C3=CC=CC=C3N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201166544
Record name Pyrimido[1,2-b]indazole-3-acetic acid, 1,4-dihydro-2-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid

CAS RN

1630763-66-4
Record name Pyrimido[1,2-b]indazole-3-acetic acid, 1,4-dihydro-2-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid
Reactant of Route 2
(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid
Reactant of Route 3
(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid
Reactant of Route 4
(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid
Reactant of Route 5
(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid
Reactant of Route 6
(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid

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